

Why did PF-3758309 fail in clinical trials?

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Compound of Interest

Compound Name: PF-3758309 dihydrochloride

Cat. No.: B15602630

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Technical Support Center: PF-3758309

This technical support center provides researchers, scientists, and drug development professionals with information regarding the p21-activated kinase (PAK) inhibitor, PF-3758309.

Frequently Asked Questions (FAQs)

Q1: Why did PF-3758309 fail in clinical trials?

A1: The Phase I clinical trial for PF-3758309 was terminated for several key reasons:

- **Poor Pharmacokinetics in Humans:** The compound exhibited very low oral bioavailability in humans, estimated at approximately 1%, which was significantly lower than observed in preclinical animal models (20% in rats and 39-76% in dogs).[1] This poor bioavailability would make it challenging to achieve and maintain therapeutic concentrations of the drug in patients.
- **Adverse Events:** Patients in the clinical trial experienced adverse events, including neutropenia and gastrointestinal side effects.[1] These toxicities raised safety concerns and limited the potential for dose escalation.
- **Lack of Target Selectivity:** Although designed to target PAK4, PF-3758309 is a pan-isoform inhibitor with activity against other PAK family members.[1][2] Inhibition of multiple PAK isoforms, particularly PAK1 and PAK2, has been associated with cardiovascular toxicity, which may have contributed to the unfavorable safety profile.[3]

- Off-Target Effects: Broader kinase screening revealed that PF-3758309 inhibits other kinases besides the PAK family, which could contribute to off-target toxicities.^[4] In fact, some research suggests that the anti-cancer effects of PF-3758309 may be due to off-target mechanisms, as it can still kill cancer cells where its putative target has been deleted.^[4]

Q2: What is the mechanism of action of PF-3758309?

A2: PF-3758309 is an ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinases (PAKs).^{[5][6]} It has a high affinity for PAK4 but also inhibits other PAK isoforms, making it a pan-PAK inhibitor.^[2] PAKs are serine/threonine kinases that are downstream effectors of Rho family GTPases, such as Cdc42 and Rac1.^[2] These signaling pathways are involved in various cellular processes, including cell motility, survival, mitosis, and gene transcription.^[5] In preclinical studies, PF-3758309 has been shown to modulate PAK4-dependent signaling, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.^[6] It has also been observed to down-regulate the NF-κB signaling pathway.^{[5][7]}

Troubleshooting Guide

Problem: Inconsistent IC₅₀ values in in-vitro proliferation assays.

Possible Cause	Troubleshooting Steps
Cell Line Variability	Ensure consistent cell line passage number and health. Different cancer cell lines exhibit varying sensitivity to PF-3758309.
P-gp Efflux Pump Expression	PF-3758309 is a substrate for the P-glycoprotein (P-gp) efflux pump. ^[4] Cell lines with high P-gp expression may exhibit resistance. Consider using a P-gp inhibitor as a control or selecting cell lines with low P-gp expression.
Compound Stability	Prepare fresh stock solutions of PF-3758309 for each experiment. Ensure proper storage of the compound to prevent degradation.
Assay Conditions	Optimize cell seeding density and incubation time. Ensure consistent DMSO concentrations across all wells, as high concentrations can be toxic to cells.

Problem: Lack of in-vivo efficacy in xenograft models.

Possible Cause	Troubleshooting Steps
Poor Bioavailability	Although oral bioavailability was higher in animal models than in humans, it can still be a limiting factor. Consider alternative routes of administration, such as subcutaneous or intraperitoneal injection, to ensure adequate drug exposure.
Tumor Model Selection	The sensitivity of tumor models to PF-3758309 can vary. Preclinical data suggests that tumors with high PAK4 expression and dependence are more likely to respond. ^[6]
Dosing Schedule	Optimize the dosing regimen (dose and frequency) to maintain plasma concentrations above the effective concentration. Preclinical studies have used twice-daily oral dosing. ^[6]

Quantitative Data Summary

Table 1: In-Vitro Potency of PF-3758309

Target/Assay	Cell Line	IC50 / Ki / Kd	Reference
PAK1 (Ki)	-	13.7 ± 1.8 nM	[2]
PAK2 (IC50)	-	190 nM	[4]
PAK3 (IC50)	-	99 nM	[4]
PAK4 (Ki)	-	18.7 ± 6.6 nM	[2]
PAK4 (Kd)	-	2.7 nM	[6]
GEF-H1 Phosphorylation	TR-293-KDG	1.3 ± 0.5 nM	[6]
Anchorage- Independent Growth	HCT116	0.24 ± 0.09 nM	[6]
Anchorage- Independent Growth	Panel of 20 tumor cell lines (average)	4.7 ± 3.0 nM	[6]

Table 2: In-Vivo Efficacy of PF-3758309 in HCT-116 Xenograft Model

Dose (Oral, Twice Daily)	Tumor Growth Inhibition (TGI)	Reference
7.5 mg/kg	64%	[8]
15 mg/kg	79%	[8]
20 mg/kg	97%	[8]

Experimental Protocols

1. Phospho-GEF-H1 Cellular Assay

- Cell Line: TR-293-KDG cells (HEK293 cells stably transfected with tetracycline-inducible PAK4 kinase domain and constitutively expressed HA-tagged GEFH1ΔDH).
- Procedure:

- Incubate TR-293-KDG cells with varying concentrations of PF-3758309 for 3 hours.
- Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.
- Detect phosphorylated GEF-H1 using an anti-phospho-S810-GEF-H1 antibody.
- Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[9]

2. Anchorage-Independent Growth Assay (Soft Agar Assay)

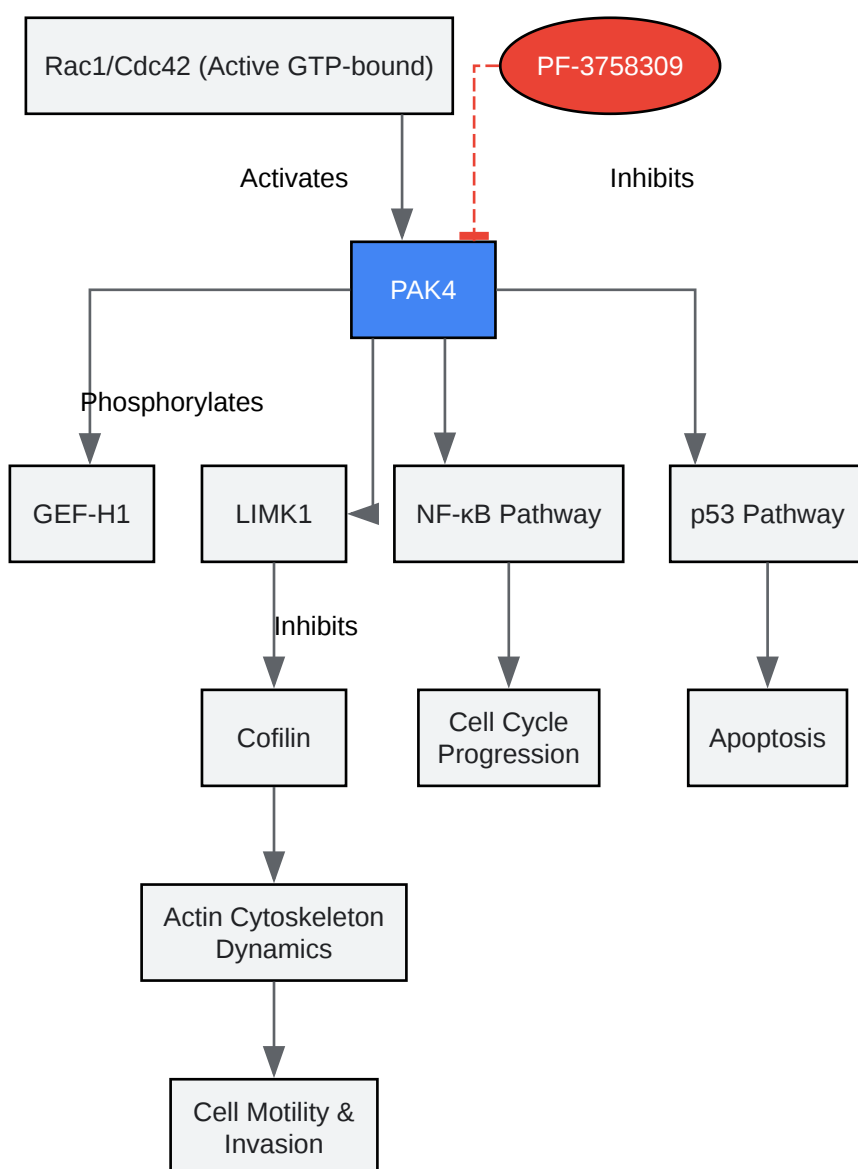
- Cell Line: HCT116 colon carcinoma cells.
- Procedure:
 - Prepare a base layer of 0.5-0.6% agar in a 6-well plate or 35 mm dish and allow it to solidify.
 - Harvest and resuspend HCT116 cells in a top layer of 0.3-0.4% agar containing complete medium and varying concentrations of PF-3758309.
 - Plate the cell-agar mixture on top of the base layer.
 - Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells twice a week.
 - Stain the colonies with crystal violet and count the number of colonies formed.[5]

3. HCT-116 Xenograft Model

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
- Procedure:
 - Subcutaneously inject HCT-116 cells into the flank of the mice.
 - Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment and control groups.

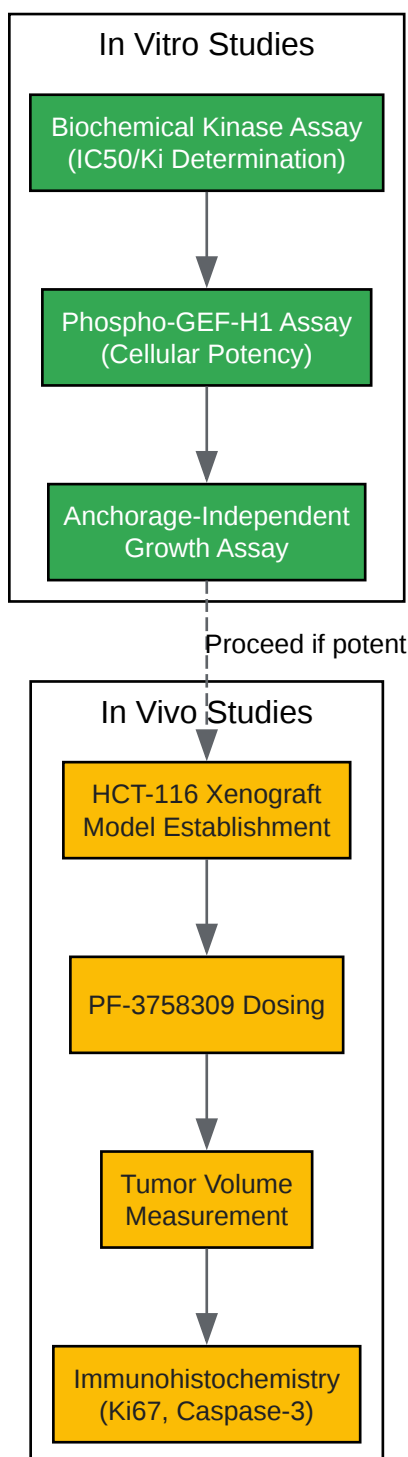
- Administer PF-3758309 orally twice daily at the desired doses (e.g., 7.5, 15, 25 mg/kg).
 - Measure tumor volume with calipers twice weekly.
 - At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.
- [6]

Visualizations



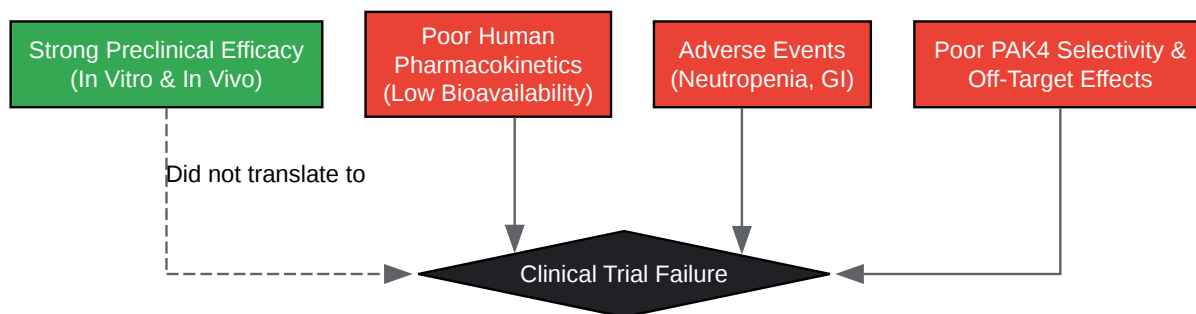
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Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.



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Caption: General experimental workflow for preclinical evaluation of PF-3758309.



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Caption: Key factors contributing to the clinical trial failure of PF-3758309.

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